molecular formula C7H11ClN2O2S B13207710 [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

Cat. No.: B13207710
M. Wt: 222.69 g/mol
InChI Key: HHZKDJSCWCKSST-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride: is an organic compound with the molecular formula C7H11ClN2O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride typically involves the reaction of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Pyrazoles: Formed from oxidation or reduction reactions.

    Coupled Products: Formed from coupling reactions, leading to more complex organic molecules.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of the process.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive sulfonyl chloride group.

    Protein Labeling: Used in bioconjugation reactions to label proteins and other biomolecules.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its reactivity with biological nucleophiles.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modifying protein function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site.

    Proteins: It can modify protein function by covalently attaching to nucleophilic amino acid residues.

Comparison with Similar Compounds

    [1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride]: Similar structure but with the sulfonyl chloride group at the 4-position instead of the 5-position.

    [1-(Propan-2-yl)-1H-pyrazole-3-sulfonyl chloride]: Similar structure but with the sulfonyl chloride group at the 3-position.

Uniqueness:

    Positional Isomerism:

    Reactivity: The specific position of the sulfonyl chloride group can influence the compound’s reactivity towards nucleophiles and its overall chemical behavior.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-6(2)10-7(3-4-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3

InChI Key

HHZKDJSCWCKSST-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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